molecular formula C14H13F3N6O5S B039247 Pyroxsulam CAS No. 422556-08-9

Pyroxsulam

Cat. No. B039247
M. Wt: 434.35 g/mol
InChI Key: GLBLPMUBLHYFCW-UHFFFAOYSA-N
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Patent
US07339058B2

Procedure details

2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine (9.8 g, 0.050 mol) and N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt (1.5 g, 0.005 mol) solids were combined with 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (14 g, 0.051 mol) in acetonitrile (40 mL). 3,5-Lutidine (31 g, 93% technical) was added, and the mixture was stirred at room temperature for 22 hours. The mixture was warmed to 42° C. and treated with 3 N HCl (65 mL), after which the mixture was allowed to cool to room temperature over 1.5 hours. The solids were collected by filtration, washed with a 2:1 v/v solution of water:acetonitrile (20 mL), and dried under vacuum at 60° C. to afford 18 g of product assaying at 94 wt % (78% yield).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:14]=[C:5]2[N:6]=[C:7]([O:12][CH3:13])[CH:8]=[C:9]([O:10][CH3:11])[N:4]2[N:3]=1.Cl.COC1C=C(OC)N2N=C(N=S(C)C)N=C2N=1.[CH3:33][O:34][C:35]1[C:40]([S:41](Cl)(=[O:43])=[O:42])=[C:39]([C:45]([F:48])([F:47])[F:46])[CH:38]=[CH:37][N:36]=1.N1C=C(C)C=C(C)C=1.Cl>C(#N)C>[CH3:13][O:12][C:7]1[CH:8]=[C:9]([O:10][CH3:11])[N:4]2[N:3]=[C:2]([NH:1][S:41]([C:40]3[C:35]([O:34][CH3:33])=[N:36][CH:37]=[CH:38][C:39]=3[C:45]([F:48])([F:46])[F:47])(=[O:42])=[O:43])[N:14]=[C:5]2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
NC1=NN2C(N=C(C=C2OC)OC)=N1
Step Two
Name
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt
Quantity
1.5 g
Type
reactant
Smiles
Cl.COC1=NC=2N(C(=C1)OC)N=C(N2)N=S(C)C
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
COC1=NC=CC(=C1S(=O)(=O)Cl)C(F)(F)F
Step Four
Name
Quantity
31 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Step Five
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 42° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature over 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with a 2:1 v/v solution of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetonitrile (20 mL), and dried under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC1=NC=2N(C(=C1)OC)N=C(N2)NS(=O)(=O)C=2C(=NC=CC2C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.